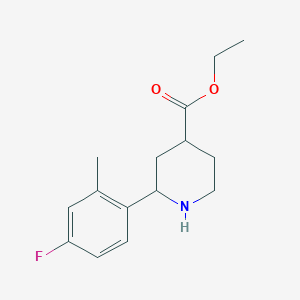
Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a fluoro-methylphenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Fluoro-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a fluoro-methylphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a fluoro-methylphenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group on the piperidine ring with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or de-fluorinated compounds.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl (2R,4S)-2-(4-chloro-2-methylphenyl)piperidine-4-carboxylate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl (2R,4S)-2-(4-bromo-2-methylphenyl)piperidine-4-carboxylate: Similar structure but with a bromo group instead of a fluoro group.
The uniqueness of ethyl (2R,4S)-2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
857357-08-5 |
|---|---|
Molecular Formula |
C15H20FNO2 |
Molecular Weight |
265.32 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H20FNO2/c1-3-19-15(18)11-6-7-17-14(9-11)13-5-4-12(16)8-10(13)2/h4-5,8,11,14,17H,3,6-7,9H2,1-2H3 |
InChI Key |
JTUUOODGOPSGPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC(C1)C2=C(C=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















